2-[(3-Nitropyridin-4-yl)amino]ethan-1-ol
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Overview
Description
Ethanol, 2-[(3-nitro-4-pyridinyl)amino]- is a compound that features a nitro-substituted pyridine ring attached to an ethanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-[(3-nitro-4-pyridinyl)amino]- typically involves the nitration of pyridine followed by the attachment of an ethanol group. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The final step involves the nucleophilic substitution of the nitro group with an ethanolamine derivative under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(3-nitro-4-pyridinyl)amino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂), palladium catalyst.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Ethanolamine, sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Ethanolamine derivatives.
Scientific Research Applications
Ethanol, 2-[(3-nitro-4-pyridinyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethanol, 2-[(3-nitro-4-pyridinyl)amino]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
3-Nitropyridine: Shares the nitro-substituted pyridine ring but lacks the ethanol group.
4-Nitropyridine: Similar structure with the nitro group at a different position.
2-Amino-3-nitropyridine: Contains both amino and nitro groups on the pyridine ring.
Uniqueness: Ethanol, 2-[(3-nitro-4-pyridinyl)amino]- is unique due to the presence of both the ethanol and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other nitropyridine derivatives.
Properties
CAS No. |
62194-80-3 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[(3-nitropyridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H9N3O3/c11-4-3-9-6-1-2-8-5-7(6)10(12)13/h1-2,5,11H,3-4H2,(H,8,9) |
InChI Key |
DCQLJHCIXWDIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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